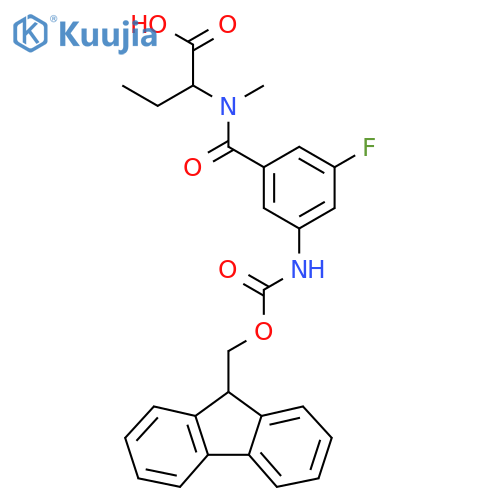

Cas no 2171573-95-6 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid)

2171573-95-6 structure

商品名:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid

- EN300-1573333

- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid

- 2171573-95-6

-

- インチ: 1S/C27H25FN2O5/c1-3-24(26(32)33)30(2)25(31)16-12-17(28)14-18(13-16)29-27(34)35-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-14,23-24H,3,15H2,1-2H3,(H,29,34)(H,32,33)

- InChIKey: MFBYKDPXRATGIM-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1)C(N(C)C(C(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 476.17475006g/mol

- どういたいしつりょう: 476.17475006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 757

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1573333-1.0g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1573333-50mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1573333-500mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 500mg |

$3233.0 | 2023-09-24 | ||

| Enamine | EN300-1573333-1000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1573333-0.1g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1573333-0.25g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1573333-2.5g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1573333-5.0g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1573333-0.05g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1573333-0.5g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |

2171573-95-6 | 0.5g |

$3233.0 | 2023-06-04 |

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2171573-95-6 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 506-17-2(cis-Vaccenic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量